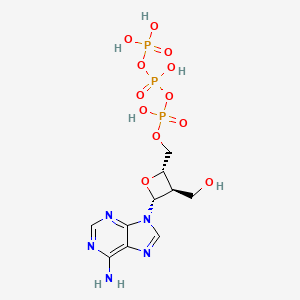
Oxetanocin A triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetanocin A triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O12P3 and its molecular weight is 491.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
-
Inhibition of Viral Replication :
- Oxetanocin A triphosphate has demonstrated effectiveness against several viruses, including hepatitis B virus, herpes simplex virus, and human cytomegalovirus. Studies indicate that the triphosphorylated derivatives inhibit viral DNA polymerases, thereby preventing viral replication and spread .
- For instance, research has shown that the triphosphorylated form is converted efficiently in infected cells, enhancing its antiviral efficacy .
- Mechanism of Action :
Antitumor Applications
-
Inhibition of Tumor Cell Growth :
- Oxetanocin A has been studied for its antitumor properties, particularly its ability to inhibit the growth of various cancer cell lines. The triphosphorylated form interferes with DNA synthesis in rapidly dividing cells, which is a hallmark of cancerous growth .
- Specific studies have highlighted the compound's ability to induce apoptosis in tumor cells through its action on DNA polymerases .
-
Biosynthesis Insights :
- The biosynthetic pathway of Oxetanocin A involves a series of enzymatic reactions facilitated by genes such as oxsA and oxsB. These genes encode enzymes that catalyze the conversion of precursor molecules into the active triphosphorylated form . Understanding this biosynthesis could lead to enhanced production methods for therapeutic use.
Antibacterial Applications
- Inhibition of Bacterial Growth :
- Research indicates that Oxetanocin A exhibits antibacterial activity against a range of bacterial pathogens. Its mechanism involves inhibition of bacterial DNA polymerases, similar to its action against viral enzymes .
- The compound's effectiveness suggests potential applications in treating bacterial infections that are resistant to conventional antibiotics.
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C10H16N5O12P3 |
|---|---|
Poids moléculaire |
491.18 g/mol |
Nom IUPAC |
[[(2S,3R,4R)-4-(6-aminopurin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6-,10-/m1/s1 |
Clé InChI |
QPXUYEBFFPGHRP-OXOINMOOSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N |
Synonymes |
9-(3,4-bis(hydroxymethyl)-2-oxetanyl)adenosine triphosphate OXT-ATP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















